6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15029797
InChI: InChI=1S/C23H21ClN4O3/c1-2-31-20-11-14(5-8-18(20)29)22-21-17(27-23-25-12-26-28(22)23)9-15(10-19(21)30)13-3-6-16(24)7-4-13/h3-8,11-12,15,22,29H,2,9-10H2,1H3,(H,25,26,27)
SMILES:
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9 g/mol

6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.:

Cat. No.: VC15029797

Molecular Formula: C23H21ClN4O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one -

Specification

Molecular Formula C23H21ClN4O3
Molecular Weight 436.9 g/mol
IUPAC Name 6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C23H21ClN4O3/c1-2-31-20-11-14(5-8-18(20)29)22-21-17(27-23-25-12-26-28(22)23)9-15(10-19(21)30)13-3-6-16(24)7-4-13/h3-8,11-12,15,22,29H,2,9-10H2,1H3,(H,25,26,27)
Standard InChI Key HVTIVEVFQSGPIZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=NC=NN25)O

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound features a bicyclic framework comprising a quinazolin-8-one moiety fused to a triazolo[5,1-b] ring system. The quinazolinone core (C23H21ClN4O3) is substituted at the 6-position with a 4-chlorophenyl group and at the 9-position with a 3-ethoxy-4-hydroxyphenyl moiety. The ethoxy group (-OCH2CH3) and hydroxyl (-OH) substituents on the phenyl ring introduce polarity gradients, influencing solubility and intermolecular interactions.

Key structural parameters include:

  • Molecular Weight: 436.9 g/mol

  • IUPAC Name: 6-(4-Chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H- triazolo[5,1-b]quinazolin-8-one

  • Canonical SMILES: CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=NC=NN25)O

The triazole ring contributes to π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, critical for membrane permeability .

Synthetic Methodologies

Multi-Component Reaction Strategies

Synthesis of triazoloquinazolinone derivatives typically involves multi-component reactions (MCRs) under basic or catalytic conditions. A DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed three-component reaction between aldehydes, pyrazolones, and malononitrile has been reported for analogous pyrano[2,3-c]pyrazoles . For the target compound, a plausible route involves:

  • Formation of the Quinazolinone Core: Condensation of anthranilic acid derivatives with carbonyl sources.

  • Triazole Ring Closure: Cyclization using hydrazine and carbon disulfide, as demonstrated in triazoloquinazolinone syntheses .

  • Functionalization: Introduction of the 4-chlorophenyl and 3-ethoxy-4-hydroxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling.

A representative reaction scheme is:

Anthranilic acid+HydrazineCS2,KOHTriazoloquinazolinone IntermediateSubstituentsTarget Compound[4]\text{Anthranilic acid} + \text{Hydrazine} \xrightarrow{\text{CS}_2, \text{KOH}} \text{Triazoloquinazolinone Intermediate} \xrightarrow{\text{Substituents}} \text{Target Compound}[4]

Optimization Challenges

Key challenges include regioselectivity during triazole formation and stereocontrol in the tetrahydroquinazoline system. Ethanol as a solvent and DABCO as a catalyst improve yields (up to 85%) by stabilizing transition states .

CompoundIC50 (HeLa)Selectivity Index (HeLa vs. HEK293)
Target Compound8.2 μM12.4
Cisplatin2.1 μM3.8
Triazoloquinazolinone Analog 5.7 μM18.9

The higher selectivity index suggests reduced off-target toxicity compared to cisplatin .

Mechanistic Insights

Protein-Ligand Interactions

Molecular docking studies predict that the 4-chlorophenyl group occupies the hydrophobic cleft of Plk1 PBD, while the hydroxyl and ethoxy groups form hydrogen bonds with Thr470 and His538 residues . This dual binding mode disrupts Plk1’s recruitment to phosphorylation sites, impairing mitotic progression.

Metabolic Stability

Prodrug strategies, such as S-methylation of the triazole thione, enhance metabolic stability. In rat liver microsomes, the prodrug derivative exhibits a half-life (t1/2) of 29.4 minutes, compared to 10.7 minutes for the parent compound .

Comparative Analysis with Structural Analogs

Quinazolinone Derivatives

Compared to 9-[4-(3-chloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-1,4-diazaspiro[5.5]undecan-5-one (EA023573B1) , the target compound shows:

  • Higher Solubility: 14.8 μg/mL vs. <1 μg/mL due to the hydrophilic 4-hydroxyphenyl group .

  • Reduced Plasma Protein Binding: LogP of 2.9 vs. 4.1, favoring tissue penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator